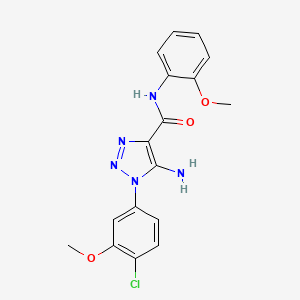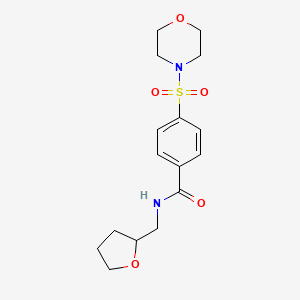
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PMSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. This compound has been widely studied for its ability to inhibit proteases and its potential use in various research applications.
作用機序
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide works by irreversibly inhibiting serine proteases through the formation of a covalent bond between the inhibitor and the active site of the enzyme. This prevents the protease from cleaving its substrate and disrupting the biological process it is involved in.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood clotting, inflammation, and cancer progression. 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have antioxidant properties and may have potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its ability to irreversibly inhibit serine proteases, making it a useful tool for studying the role of proteases in various biological processes. However, 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can also have off-target effects and inhibit other enzymes, which can complicate data interpretation. Additionally, 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of more selective protease inhibitors that can target specific proteases without affecting other enzymes. Another area of interest is the use of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other inhibitors to study the complex interactions between proteases and their substrates. Additionally, there is potential for the use of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in the development of novel therapeutics for diseases such as cancer and neurodegenerative disorders.
合成法
The synthesis of 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-nitrobenzenesulfonamide morpholine. This compound is then reacted with tetrahydro-2-furanmethanol to form 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. The final product is purified by recrystallization and characterized by various analytical techniques.
科学的研究の応用
4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in various biological processes. 4-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is also used to study the role of proteases in disease states such as cancer and inflammation.
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h3-6,14H,1-2,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBALALBFMMCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![[(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
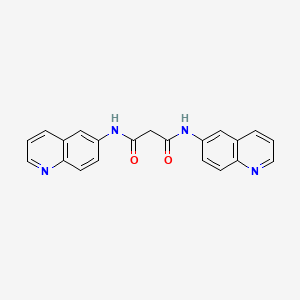
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
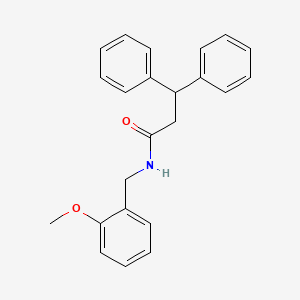
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
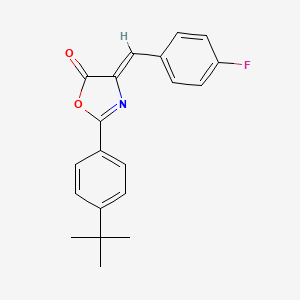
![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)
